L-Primapterin

Description

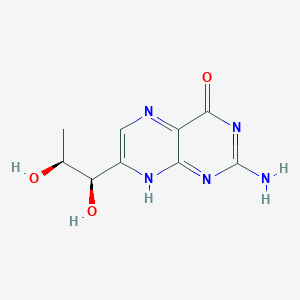

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180964 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2636-52-4 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolic Pathway of L-Primapterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Primapterin (L-erythro-7-isobiopterin) is a 7-substituted pterin identified in elevated concentrations in the urine of patients with a specific variant of mild hyperphenylalaninemia.[1] Unlike the well-characterized 6-substituted pterins, such as biopterin and neopterin, the metabolic origin of this compound has been considered obscure.[1] This technical guide synthesizes current understanding, positing that this compound is not a product of a dedicated metabolic pathway but rather arises from a non-enzymatic rearrangement of a key intermediate in the tetrahydrobiopterin (BH4) regeneration cycle, particularly under conditions of pterin-4a-carbinolamine dehydratase (PCD) deficiency. This guide provides an in-depth overview of the established BH4 synthesis and regeneration pathways, a proposed mechanism for this compound formation, quantitative data on key enzymes, and detailed experimental protocols for pterin analysis.

Introduction to Pterin Metabolism and Tetrahydrobiopterin (BH4)

Pterins are a class of heterocyclic compounds that are derivatives of pteridine. In biological systems, the most crucial pterin is tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[2] These enzymes are vital for the synthesis of neurotransmitters such as dopamine and serotonin, and for the metabolism of phenylalanine.[2] BH4 is synthesized de novo from guanosine triphosphate (GTP) and is also recycled through a salvage pathway.

The Established De Novo and Salvage Pathways of BH4 Biosynthesis

The primary route for BH4 synthesis is the de novo pathway, which involves three key enzymatic steps.

De Novo Pathway of BH4 Synthesis

-

GTP Cyclohydrolase I (GTPCH): This is the rate-limiting enzyme that catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate (H2-NTP).[2]

-

6-Pyruvoyl-tetrahydropterin Synthase (PTPS): H2-NTP is then converted to 6-pyruvoyl-tetrahydropterin (PPH4) by PTPS.

-

Sepiapterin Reductase (SR): The final step involves the reduction of PPH4 to BH4, catalyzed by sepiapterin reductase.

BH4 Regeneration (Salvage) Pathway

During the hydroxylation of aromatic amino acids, BH4 is oxidized to the unstable intermediate pterin-4a-carbinolamine (4a-hydroxy-BH4). The regeneration of BH4 from this intermediate is crucial and involves two enzymes:

-

Pterin-4a-carbinolamine Dehydratase (PCD): PCD catalyzes the dehydration of 4a-hydroxy-BH4 to quinonoid dihydrobiopterin (qBH2).

-

Dihydropteridine Reductase (DHPR): qBH2 is then reduced back to BH4 by DHPR, utilizing NADH as a cofactor.

Proposed Metabolic Origin of this compound

Current evidence strongly suggests that the formation of 7-substituted pterins, including this compound, is a consequence of a deficiency in the pterin-4a-carbinolamine dehydratase (PCD) enzyme. In the absence of sufficient PCD activity, the 4a-hydroxy-BH4 intermediate, generated by phenylalanine hydroxylase, accumulates. This unstable intermediate can then undergo a non-enzymatic rearrangement, leading to the formation of 7-tetrahydrobiopterin. Subsequent oxidation of 7-tetrahydrobiopterin yields 7-biopterin, which is this compound.

This proposed pathway explains the observation of elevated this compound levels in patients with hyperphenylalaninemia and normal activities of BH4 synthesis and regeneration enzymes, pointing towards a defect in PCD.

Quantitative Data on Key Enzymes in Pterin Metabolism

While specific kinetic data for enzymes directly metabolizing this compound are not available due to its proposed non-enzymatic origin, the kinetics of the core enzymes in the BH4 pathway are well-characterized.

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| GTP Cyclohydrolase I (GTPCH) | GTP | ~10 µM | - | E. coli | |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | Necessary for specificity | - | Rat | |

| Sepiapterin Reductase (SR) | Sepiapterin | 2.6 µM | - | Human | |

| Phenylalanine Hydroxylase (PAH) | Tetrahydro-7-biopterin | ~20x higher than for BH4 | - | Human | |

| Dihydropteridine Reductase (DHPR) | Tetrahydro-7-biopterin | ~5x higher than for BH4 | - | Human |

Experimental Protocols

Quantification of Pterins in Biological Fluids by HPLC

This protocol is adapted from methods for the analysis of pterins in urine, which can be used to quantify this compound and other related pterins.

Objective: To quantitatively measure the levels of this compound, biopterin, neopterin, and other pterin derivatives in urine samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence and UV detectors.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Pterin standards (this compound, biopterin, neopterin, etc.).

-

0.1 M Sodium hydroxide.

-

Iodine solution (I2/I-).

-

Ascorbic acid.

-

Mobile phase: Acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Urine samples.

Procedure:

-

Sample Preparation (Oxidation):

-

To 400 µL of urine, add 30 µL of 2 M NaOH and 60 µL of I2/I- solution.

-

Incubate in the dark for 40 minutes at 4°C to oxidize reduced pterins to their fluorescent forms.

-

Add ascorbic acid to quench the excess iodine.

-

Centrifuge the sample to remove any precipitate.

-

-

Standard Preparation:

-

Dissolve 1 mg of each pterin standard in 1 mL of 0.1 M NaOH.

-

Prepare a standard mixture and create a series of dilutions to generate a calibration curve.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample or standard onto the column.

-

Run a gradient elution program, starting with a low percentage of acetonitrile and increasing it over time to separate the different pterins.

-

Detect the pterins using a fluorescence detector (e.g., excitation at 350 nm, emission at 450 nm) and a UV detector (e.g., 215 nm and 254 nm).

-

-

Quantification:

-

Identify the peaks corresponding to each pterin based on the retention times of the standards.

-

Quantify the amount of each pterin by comparing the peak area to the calibration curve.

-

Normalize the results to the creatinine concentration in the urine sample.

-

Visualizations

Signaling Pathways and Workflows

Caption: The de novo synthesis pathway of Tetrahydrobiopterin (BH4) from GTP.

Caption: Proposed formation of this compound via non-enzymatic rearrangement.

References

The Discovery and Biochemical Significance of L-Primapterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Primapterin (also known as 7-biopterin or L-erythro-7-iso-biopterin) is a pterin derivative that serves as a critical biomarker for a specific variant of hyperphenylalaninemia known as primapterinuria. This condition arises from a deficiency in the enzyme pterin-4a-carbinolamine dehydratase (PCD). This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It details the experimental protocols originally used for its isolation and characterization, presents quantitative data on its urinary excretion, and illustrates its metabolic origin through detailed diagrams. This document is intended to be a valuable resource for researchers, clinicians, and professionals involved in the study of metabolic disorders and drug development.

Discovery and History

This compound was first identified in 1988 by Curtius, Kuster, Matasovic, and colleagues.[1] Their investigation focused on the urine of a patient with a mild form of hyperphenylalaninemia, a metabolic disorder characterized by elevated levels of the amino acid phenylalanine in the blood.[1] Alongside two other novel 7-substituted pterins, anapterin (D-erythro-7-iso-neopterin) and 6-oxo-primapterin (L-erythro-6-oxo-7-iso-biopterin), this compound was isolated and its structure elucidated.[1]

The presence of these unusual pterins, particularly the substantial excretion of this compound, pointed towards a previously unrecognized inborn error of metabolism.[1][2] Subsequent research established that primapterinuria is caused by a deficiency in the enzyme pterin-4a-carbinolamine dehydratase (PCD). This enzyme is crucial for the regeneration of tetrahydrobiopterin (BH4), an essential cofactor for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. In the absence of functional PCD, an intermediate in the BH4 regeneration pathway, pterin-4a-carbinolamine, undergoes a non-enzymatic rearrangement to form the more stable 7-substituted pterins, including this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

| Synonyms | 7-Biopterin, L-erythro-7-iso-biopterin, 7-Isobiopterin | |

| Molecular Formula | C₉H₁₁N₅O₃ | |

| Molecular Weight | 237.22 g/mol | |

| CAS Number | 2636-52-4 |

Quantitative Analysis of this compound in Urine

The quantification of urinary pterins is a primary diagnostic tool for identifying defects in tetrahydrobiopterin metabolism. In individuals with PCD deficiency, a characteristic pterin profile is observed, with a significant elevation of this compound.

| Pterin | Healthy Controls (μmol/mmol creatinine) | Patients with PCD Deficiency (μmol/mmol creatinine) |

| Neopterin | Normal | Normal to slightly elevated |

| Biopterin | Normal | Normal to slightly elevated |

| This compound | Very low to undetectable | Markedly elevated |

Note: Specific quantitative values can vary between laboratories and analytical methods. The table provides a general representation of the expected findings. A study utilizing LC-MS/MS for the determination of six pterins in urine reported a limit of detection for 7-biopterin (this compound) ranging from 7 to 360 pg/ml. Another recent study on pterin profiling in various forms of hyperphenylalaninemia also included the analysis of primapterin in urine, serum, and dried blood spots.

Experimental Protocols

Isolation and Characterization of this compound (Based on Curtius et al., 1988)

The following is a summarized protocol based on the original discovery of this compound.

Objective: To isolate and identify unknown pterins from the urine of a patient with mild hyperphenylalaninemia.

Methodology:

-

Urine Collection and Preparation: Urine samples were collected from the patient and subjected to a preliminary purification step to concentrate the pterin fraction.

-

Chromatographic Separation: The concentrated urine extract was analyzed by High-Performance Liquid Chromatography (HPLC). This technique separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. The specific column and mobile phase conditions used would have been optimized to resolve the various pterin derivatives.

-

Detection and Fraction Collection: The eluting compounds were monitored using a fluorescence detector, as pterins are naturally fluorescent. Fractions corresponding to the unknown peaks were collected for further analysis.

-

Mass Spectrometry (MS): The isolated fractions were analyzed by mass spectrometry to determine the molecular weight of the unknown compounds. This technique bombards the molecules with a beam of electrons, causing them to ionize and fragment. The mass-to-charge ratio of these ions is then measured, providing information about the molecular weight and structure.

-

Structural Elucidation: Based on the chromatographic behavior, fluorescence spectra, and mass spectral data, the structures of the unknown compounds were proposed and confirmed as this compound, anapterin, and 6-oxo-primapterin.

General Workflow for Urinary Pterin Analysis

The following diagram illustrates a general workflow for the analysis of urinary pterins for the diagnosis of disorders like primapterinuria.

Synthesis of this compound

While detailed, step-by-step published syntheses specifically for this compound are not abundant in the readily available literature, the general synthesis of biopterin provides a foundational approach. A patented method for biopterin synthesis involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 5-deoxy-L-arabinosone in an aqueous solution at a pH of approximately 7.5 to 10. The synthesis of related pterin glycosides has also been reviewed, which may offer insights into synthetic strategies for modified pterins. It is important to note that the synthesis of specific stereoisomers like this compound would require stereocontrolled synthetic methods.

Signaling Pathways and Biological Role

Current scientific understanding indicates that this compound does not function as a signaling molecule in a specific mammalian pathway. Instead, its presence is a direct consequence of a dysfunctional enzyme in the tetrahydrobiopterin (BH4) regeneration pathway.

The formation of this compound is a key indicator of pterin-4a-carbinolamine dehydratase (PCD) deficiency. The following diagram illustrates the biochemical pathway leading to the formation of this compound.

References

An In-depth Technical Guide to L-Primapterin Biosynthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Primapterin (7-isobiopterin) is a pterin metabolite that serves as a critical biomarker for certain inborn errors of metabolism, particularly Pterin-4a-carbinolamine dehydratase (PCD) deficiency. Understanding the biochemical pathways governing its formation and clearance is essential for accurate diagnosis, monitoring, and the development of therapeutic strategies. This guide provides a comprehensive overview of the core metabolic pathways related to this compound, detailing its biosynthesis as an offshoot of the tetrahydrobiopterin (BH4) regeneration cycle and discussing its putative degradation. Quantitative data from clinical studies are summarized, and detailed experimental protocols for pterin analysis are provided.

Introduction to Pterin Metabolism

Pterins are a class of heterocyclic compounds that are vital for numerous biological processes. The most crucial pterin in vertebrates is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1] The biosynthesis and regeneration of BH4 are tightly regulated processes. Disruptions in these pathways can lead to severe neurological and metabolic disorders, often characterized by hyperphenylalaninemia (HPA) and deficiencies in neurotransmitters. This compound, a 7-substituted pterin, is typically present in only trace amounts in healthy individuals but accumulates significantly in patients with PCD deficiency, making it a key diagnostic marker.[2][3]

The Core Tetrahydrobiopterin (BH4) Metabolic Cycle

To understand the origin of this compound, it is necessary first to review the canonical pathways of BH4 metabolism: the de novo biosynthesis pathway and the regeneration pathway.

De Novo Biosynthesis of BH4

BH4 is synthesized from guanosine triphosphate (GTP) through a three-enzyme pathway primarily active in the liver and brain.[4]

-

GTP cyclohydrolase I (GTPCH) : This rate-limiting enzyme converts GTP to 7,8-dihydroneopterin triphosphate (H2-NTP).[1]

-

6-Pyruvoyltetrahydropterin synthase (PTPS) : PTPS metabolizes H2-NTP to 6-pyruvoyltetrahydropterin (PPH4).

-

Sepiapterin reductase (SR) : In a two-step, NADPH-dependent reaction, SR reduces PPH4 to BH4.

BH4 Regeneration Pathway

During the hydroxylation of aromatic amino acids (e.g., phenylalanine to tyrosine by phenylalanine hydroxylase [PAH]), BH4 is oxidized to the unstable intermediate pterin-4a-carbinolamine. Efficient regeneration of BH4 is critical for sustained enzymatic activity.

-

Pterin-4a-carbinolamine dehydratase (PCD) : PCD, encoded by the PCBD1 gene, catalyzes the dehydration of pterin-4a-carbinolamine to form quinonoid dihydrobiopterin (qBH2).

-

Dihydropteridine reductase (DHPR) : DHPR reduces qBH2 back to the active BH4 cofactor in an NADH-dependent reaction.

The diagram below illustrates this central metabolic cycle.

References

- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primapterin, anapterin, and 6-oxo-primapterin, three new 7-substituted pterins identified in a patient with hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological significance of 7-substituted pterins

An In-depth Technical Guide to the Biological Significance of 7-Substituted Pterins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterins are a class of heterocyclic compounds that play crucial roles as cofactors in a variety of enzymatic reactions essential for life. While 6-substituted pterins, such as tetrahydrobiopterin (BH4), are well-established as cofactors for aromatic amino acid hydroxylases, the biological significance of their 7-substituted isomers has emerged as a topic of considerable interest in the fields of biochemistry, diagnostics, and drug development. This technical guide provides a comprehensive overview of the core aspects of 7-substituted pterins, including their formation, biological roles, and analytical methodologies.

Biological Significance of 7-Substituted Pterins

Formation of 7-Substituted Pterins

7-Substituted pterins are not typically formed through primary metabolic pathways. Instead, they arise from the non-enzymatic rearrangement of their 6-substituted counterparts. This conversion is particularly prominent in the context of pterin-4a-carbinolamine dehydratase (PCD) deficiency , a rare genetic disorder affecting the regeneration of tetrahydrobiopterin (BH4)[1][2][3].

In the normal catalytic cycle of aromatic amino acid hydroxylases, BH4 is oxidized to an unstable intermediate, pterin-4a-carbinolamine. PCD is responsible for dehydrating this intermediate to quinonoid dihydrobiopterin, which is then reduced back to BH4 by dihydropteridine reductase (DHPR)[4]. In the absence of functional PCD, the pterin-4a-carbinolamine intermediate accumulates and undergoes a non-enzymatic rearrangement to form the more stable 7-substituted tetrahydropterin isomer[3]. For instance, 6-tetrahydrobiopterin can be converted to 7-tetrahydrobiopterin (primapterin).

Role as Enzyme Inhibitors and Substrates

7-Substituted pterins have been shown to interact with several key enzymes in pterin and amino acid metabolism, often acting as competitive inhibitors.

-

Phenylalanine Hydroxylase (PAH): 7-Tetrahydrobiopterin is a competitive inhibitor of PAH with respect to the natural cofactor, 6-tetrahydrobiopterin, with a reported inhibition constant (Ki) of approximately 8 µM. The Michaelis-Menten constant (Km) of tetrahydro-7-biopterin for PAH is about 20 times higher than that of tetrahydrobiopterin, indicating a significantly lower affinity.

-

Tyrosine Hydroxylase (TH): The formation of 7-substituted pterins from their 6-substituted isomers has also been demonstrated with tyrosine hydroxylase, another critical enzyme in neurotransmitter synthesis.

-

Dihydropteridine Reductase (DHPR): Tetrahydro-7-biopterin also serves as a substrate for DHPR, but with a Km value that is approximately 5 times higher than that of tetrahydrobiopterin, suggesting it is a less efficient substrate for the regeneration pathway.

Biomarkers in Disease

The presence of elevated levels of 7-substituted pterins, such as 7-biopterin (primapterin) and 7-neopterin, in urine is a key diagnostic marker for PCD deficiency. The analysis of urinary pterin profiles, including the quantification of 6- and 7-isomers, is crucial for the differential diagnosis of hyperphenylalaninemia. Beyond PCD deficiency, altered pterin profiles, including 7-substituted derivatives, are being investigated as potential biomarkers in a range of other conditions, including certain types of cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of 7-substituted pterins with relevant enzymes.

| 7-Substituted Pterin | Enzyme | Parameter | Value | Reference |

| 7-Tetrahydrobiopterin | Phenylalanine Hydroxylase (PAH) | Ki | ~8 µM (Competitive inhibitor) | |

| Tetrahydro-7-biopterin | Phenylalanine Hydroxylase (PAH) | Km | ~20-fold higher than 6-tetrahydrobiopterin | |

| Tetrahydro-7-biopterin | Dihydropteridine Reductase (DHPR) | Km | ~5-fold higher than 6-tetrahydrobiopterin |

Experimental Protocols

Synthesis of 7-Substituted Pterins (Gabriel-Isay Condensation)

The Gabriel-Isay condensation is a widely used method for the synthesis of pteridines, which can be adapted for the preferential synthesis of 7-substituted isomers.

Principle: This method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. The regioselectivity towards the 7-isomer is favored under acidic conditions, where the 5-amino group of the pyrimidine is less protonated and therefore more nucleophilic, leading to its initial attack on the dicarbonyl compound.

Exemplary Protocol for 7-Phenylpteridine:

-

Reactants: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate and phenylglyoxal monohydrate in an aqueous or aqueous-ethanolic solution.

-

Reaction Conditions: Heat the mixture to 80-90°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography.

-

Product Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate. The product can be further salted out by the addition of sodium chloride.

-

Purification: The crude product can be purified by recrystallization or preparative HPLC.

Purification of 7-Substituted Pterins by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a robust technique for the isolation and purification of 7-substituted pterins from synthetic reaction mixtures or biological extracts.

Principle: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., C18) and a mobile phase. By scaling up an analytical HPLC method, larger quantities of the target compound can be purified.

General Protocol:

-

Column: A preparative reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

Sample Preparation: Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase, and filter to remove any particulate matter.

-

Injection and Fraction Collection: Inject a large volume of the sample onto the column. Monitor the elution of compounds using a UV detector. Collect the fractions corresponding to the peak of the 7-substituted pterin.

-

Product Recovery: Evaporate the solvent from the collected fractions to obtain the purified compound.

Quantification of 7-Substituted Pterins in Urine by LC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous quantification of various pterins, including 6- and 7-substituted isomers, in urine samples.

Principle: The method involves the separation of pterins by liquid chromatography followed by their detection and quantification using tandem mass spectrometry.

Step-by-Step Protocol:

-

Sample Preparation:

-

To 500 µL of urine, add 20 µL of a manganese dioxide (MnO2) suspension for oxidation of reduced pterins to their more stable oxidized forms. Vortex and incubate in the dark.

-

Centrifuge the sample to pellet the MnO2.

-

Filter the supernatant through a 0.22 µm filter.

-

Dilute the filtered sample with the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: LUNA amino column (e.g., 2 x 150 mm, 3 µm).

-

Mobile Phase: Isocratic elution with 85% acetonitrile containing 0.1% formic acid and 15% aqueous 10 mM ammonium formate with 0.1% formic acid.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific pterin and instrument sensitivity.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each pterin isomer. For example, for biopterin and its isomers, a transition of m/z 238 -> 194 can be used.

-

Quantification: A calibration curve is generated using standards of known concentrations of the 7-substituted pterins.

-

Mandatory Visualizations

Caption: Formation of 7-substituted pterins in PCD deficiency.

Caption: Experimental workflow for urinary pterin analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-Substituted pterins: formation during phenylalanine hydroxylation in the absence of dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

The Role of L-Primapterin in Hyperphenylalaninemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphenylalaninemia (HPA), a group of metabolic disorders characterized by elevated levels of phenylalanine in the blood, requires precise diagnostic and therapeutic strategies. While deficiencies in the phenylalanine hydroxylase (PAH) enzyme are the most common cause, defects in the biosynthesis and regeneration of its essential cofactor, tetrahydrobiopterin (BH4), represent a significant subset of cases. This technical guide provides an in-depth exploration of L-primapterin, a key biomarker for a specific form of HPA known as pterin-4a-carbinolamine dehydratase (PCD) deficiency. We delve into the biochemical pathways, experimental protocols for detection, and the clinical significance of this compound, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.

Introduction to Hyperphenylalaninemia and Tetrahydrobiopterin Metabolism

Hyperphenylalaninemia encompasses a spectrum of genetic disorders that disrupt the normal metabolism of the amino acid phenylalanine. The most well-known of these is Phenylketonuria (PKU), caused by mutations in the PAH gene. However, a subset of HPA cases arises from deficiencies in the enzymes responsible for the synthesis or regeneration of tetrahydrobiopterin (BH4), an essential cofactor for phenylalanine hydroxylase.[1]

BH4 is synthesized de novo from guanosine triphosphate (GTP) and is subsequently recycled to maintain adequate levels for various enzymatic reactions, including the hydroxylation of aromatic amino acids. One of the critical enzymes in the BH4 regeneration pathway is pterin-4a-carbinolamine dehydratase (PCD), encoded by the PCBD1 gene.[2][3][4]

The Biochemical Significance of this compound

This compound (L-erythro-7-isobiopterin) is a 7-substituted pterin that is typically present in very low concentrations in human urine.[1] However, in individuals with PCD deficiency, a significant accumulation and excretion of this compound is observed. This occurs because a deficiency in PCD leads to the non-enzymatic rearrangement of its substrate, 4a-hydroxy-tetrahydrobiopterin, into the more stable 7-substituted pterins, including this compound. Therefore, the presence of elevated this compound in urine is a hallmark biochemical indicator of PCD deficiency.

The Tetrahydrobiopterin Regeneration Pathway and the Role of PCD

The regeneration of BH4 is a two-step process essential for maintaining phenylalanine homeostasis. Following the PAH-catalyzed conversion of phenylalanine to tyrosine, BH4 is oxidized to 4a-hydroxy-tetrahydrobiopterin. PCD then catalyzes the dehydration of this intermediate to quinonoid dihydrobiopterin (qBH2). Subsequently, dihydropteridine reductase (DHPR) reduces qBH2 back to its active tetrahydrobiopterin form.

Caption: The Tetrahydrobiopterin (BH4) Regeneration Pathway.

The Dual Role of PCD: DCoH Function

The protein encoded by the PCBD1 gene is bifunctional. In addition to its enzymatic role as PCD in the cytoplasm, it also functions as the Dimerization Cofactor of Hepatocyte Nuclear Factor 1-alpha (DCoH) in the nucleus. As DCoH, it acts as a transcriptional coactivator. Interestingly, patients with PCD deficiency typically do not exhibit symptoms related to impaired DCoH function, suggesting that the mutations primarily affect the enzymatic activity of the protein or that other factors may compensate for its nuclear function.

Quantitative Data on this compound in Hyperphenylalaninemia

The quantification of urinary pterins is a cornerstone in the differential diagnosis of hyperphenylalaninemia. In PCD deficiency, the urinary pterin profile is distinct, characterized by elevated levels of this compound and neopterin, with low to normal levels of biopterin.

Table 1: Urinary Pterin Levels in Hyperphenylalaninemia Subtypes

| Pterin | Classical PKU | BH4-Responsive PKU | Mild HPA | Control Group |

| Isoxanthopterin (µg/L) | 2.12 ± 1.45 | 2.80 ± 2.08 | 1.43 ± 0.62 | 0.62 |

| Biopterin (µg/L) | 0.62 ± 0.39 | 1.31 ± 0.24 | 0.39 ± 0.24 | 0.24 |

| 7,8-Dihydrobiopterin (µg/L) | 3.66 ± 1.81 | 7.81 ± 0.99 | 1.81 ± 0.99 | 0.99 |

| Xanthopterin (µg/L) | 0.67 ± 0.39 | 1.16 ± 0.17 | 0.39 ± 0.17 | 0.17 |

| Primapterin (µg/L) | 5.60 ± 3.35 | 5.57 ± 3.79 | 2.16 ± 1.41 | 12.06 ± 7.47 |

| Data presented as mean ± SD. Data extracted from a study on pterin profiling in HPA patients. Note that the primapterin levels in the control group appear anomalous and may reflect a specific cohort characteristic or require further investigation. |

Table 2: PCBD1 Gene Mutations and Associated Phenotypes

| Mutation | Type | Patient Status | Associated Phenotype | Reference |

| E96K | Missense | Homozygous | Primapterinuria, Hyperphenylalaninemia | |

| Q97X | Nonsense | Homozygous | Primapterinuria, Hyperphenylalaninemia | |

| E96K/Q97X | Compound Heterozygous | - | Primapterinuria, Hyperphenylalaninemia | |

| E26X | Nonsense | Homozygous | Primapterinuria, Hyperphenylalaninemia | |

| R87Q | Missense | Homozygous | Primapterinuria, Hyperphenylalaninemia | |

| T78I | Missense | Homozygous | Primapterinuria, Hyperphenylalaninemia | |

| E86X | Nonsense | Homozygous | Primapterinuria, Hyperphenylalaninemia |

Experimental Protocols

Quantification of Urinary Pterins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the analysis of urinary pterins, including this compound, using reversed-phase HPLC with fluorescence detection.

4.1.1. Sample Preparation (Oxidation)

Reduced pterins are unstable and must be oxidized to their fluorescent aromatic forms prior to analysis.

-

To 1 mL of urine supernatant, add approximately 5 mg of manganese dioxide (MnO₂).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of an organic modifier like methanol (1-5%) can be used to adjust retention times.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: Fluorescence Detector with excitation at 353 nm and emission at 438 nm.

4.1.3. Alternative LC-MS/MS Method

A "dilute-and-shoot" method using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) can also be employed for pteridine profiling in urine. This method offers high sensitivity and specificity.

-

Sample Preparation: Simple filtration of the urine sample.

-

Chromatography: Reversed-phase or HILIC column.

-

Detection: Mass spectrometry.

Pterin-4a-carbinolamine Dehydratase (PCD) Enzymatic Assay

This assay measures the activity of PCD by coupling its reaction to the oxidation of NADH by dihydropteridine reductase (DHPR).

4.2.1. Reagents

-

50 mM Tris-HCl buffer, pH 7.4

-

Phenylalanine hydroxylase (PAH)

-

Catalase

-

Dihydropteridine reductase (DHPR)

-

NADH

-

Tetrahydrobiopterin (BH4)

-

Phenylalanine

-

Fibroblast cell lysate or purified PCD enzyme

4.2.2. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, PAH, catalase, DHPR, NADH, and phenylalanine.

-

Initiate the reaction by adding BH4.

-

Add the fibroblast cell lysate or purified PCD enzyme to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the PCD activity.

Caption: Workflow for the PCD Enzymatic Assay.

Diagnostic Workflow for Hyperphenylalaninemia

The presence of this compound is a crucial element in the differential diagnosis of hyperphenylalaninemia. The following workflow illustrates the diagnostic process.

References

- 1. Primapterin, anapterin, and 6-oxo-primapterin, three new 7-substituted pterins identified in a patient with hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of L-Primapterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Primapterin, also known as 7-biopterin, is a pterin derivative that serves as a critical biomarker for a specific variant of hyperphenylalaninemia, a group of inherited metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a discussion of its role in the tetrahydrobiopterin recycling pathway. This document is intended to be a valuable resource for researchers and professionals involved in the study of metabolic diseases and the development of related diagnostics and therapeutics.

Introduction

This compound (2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one) is the 7-isomer of L-biopterin.[1][2] Its presence in elevated levels in urine is a characteristic marker of a rare form of hyperphenylalaninemia caused by a deficiency in the enzyme pterin-4a-carbinolamine dehydratase (PCD).[3][4] Understanding the chemical and biological properties of this compound is crucial for the diagnosis and study of this metabolic disorder.

Chemical Structure and Properties

The chemical structure of this compound consists of a pteridine ring system with an amino group at the 2-position, an oxo group at the 4-position, and a (1R,2S)-1,2-dihydroxypropyl side chain at the 7-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₅O₃ | [PubChem CID: 135764925] |

| Molecular Weight | 237.22 g/mol | [PubChem CID: 135764925] |

| IUPAC Name | 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | [PubChem CID: 135764925] |

| Synonyms | 7-Biopterin, L-erythro-7-isobiopterin | [PubChem CID: 135764911] |

| CAS Number | 2636-52-4 | [PubChem CID: 135764925] |

| XLogP3 | -2.4 | [PubChem CID: 135764925] |

| Topological Polar Surface Area | 134 Ų | [PubChem CID: 135764925] |

| UV Absorption Maxima (λmax) | 238, 273, 343 nm | [Cayman Chemical] |

| Physical Description | Solid | [HMDB] |

| Solubility | Slightly soluble in aqueous acid | [Cayman Chemical] |

Biological Significance and Signaling Pathway

This compound is formed in individuals with a deficiency of the enzyme pterin-4a-carbinolamine dehydratase (PCD), which is encoded by the PCBD1 gene.[5] PCD is a crucial enzyme in the recycling of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases.

In a healthy individual, BH4 is oxidized to pterin-4a-carbinolamine during the enzymatic hydroxylation of amino acids. PCD then dehydrates this intermediate to quinonoid dihydrobiopterin, which is subsequently reduced back to BH4 by dihydropteridine reductase (DHPR).

In PCD deficiency, the pterin-4a-carbinolamine intermediate is not efficiently processed. This leads to its non-enzymatic rearrangement to form the more stable 7-substituted pterin, this compound (7-biopterin). Consequently, elevated levels of this compound are excreted in the urine, serving as a diagnostic marker for this condition.

Caption: Tetrahydrobiopterin (BH4) recycling pathway and the formation of this compound in PCD deficiency.

Experimental Protocols

Synthesis of this compound (7-Biopterin)

The synthesis of 7-biopterin is often achieved as a co-product during the synthesis of 6-biopterin. A general procedure involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 5-deoxy-L-arabinose in the presence of hydrazine, which yields a mixture of 6- and 7-biopterin.

Protocol:

-

A solution of 0.16 mol of 5-deoxy-L-arabinose is reacted with 0.154 mol of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in an aqueous solution containing sodium acetate, acetic acid, and hydrazine hydrate.

-

The reaction mixture is heated at 70°C for 5 hours under vacuum.

-

The resulting mixture is oxidized with hydrogen peroxide.

-

The mixture of 6- and 7-biopterin is then subjected to a multi-step purification process to isolate the 7-isomer (this compound).

Purification by High-Performance Liquid Chromatography (HPLC)

The separation of this compound from its 6-isomer and other pterin compounds can be achieved using HPLC.

Illustrative HPLC Protocol for Pterin Analysis:

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å

-

Mobile Phase: A mixture of water, acetonitrile (MeCN), and ammonium formate buffer.

-

Detection: UV at 290 nm.

A more specific method for separating 6- and 7-positional isomers of biopterins involves the following:

-

Column: Atlantis dC18 (4.6 × 150 mm, 3 μm)

-

Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4

-

Flow Rate: 0.6 mL/min

-

Detection: Fluorescence (λex 350 nm; λem 450 nm) after post-column coulometric oxidation.

Spectroscopic Analysis

Expected Regions for 1H and 13C NMR of Pterins:

-

1H NMR: Aromatic protons on the pteridine ring, protons of the dihydroxypropyl side chain, and exchangeable protons of the amino and hydroxyl groups.

-

13C NMR: Resonances for the carbon atoms of the pteridine core and the dihydroxypropyl side chain.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: [M+H]⁺ at m/z 238.

-

Fragmentation: The fragmentation pattern would likely involve losses from the dihydroxypropyl side chain.

FTIR spectroscopy provides information about the functional groups present in this compound.

Expected IR Absorption Bands:

-

O-H stretching: Broad band around 3300-3500 cm⁻¹ (from hydroxyl groups).

-

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ (from amino and amide groups).

-

C=O stretching: Strong absorption around 1650-1700 cm⁻¹ (from the pteridinone carbonyl group).

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region (from the pteridine ring).

-

C-O stretching: Bands in the 1000-1200 cm⁻¹ region (from the hydroxyl groups).

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a key metabolite in the pathophysiology of pterin-4a-carbinolamine dehydratase deficiency. This technical guide has provided a detailed overview of its chemical structure, properties, and biological context. The experimental protocols outlined herein offer a foundation for researchers engaged in the synthesis, purification, and analysis of this important biomarker. Further research into the precise spectroscopic characterization of this compound will be invaluable for the continued development of diagnostic and therapeutic strategies for related metabolic disorders.

References

- 1. US3505329A - Process for the synthesis of biopterin - Google Patents [patents.google.com]

- 2. 7-Substituted pterins. A new class of mammalian pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pterin-4 alpha-carbinolamine dehydratase deficiency - Wikipedia [en.wikipedia.org]

- 5. medlineplus.gov [medlineplus.gov]

L-Primapterin: An Endogenous Biomarker of Impaired Tetrahydrobiopterin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Primapterin, also known as 7-biopterin, is a pteridine compound that serves as a critical endogenous biomarker for inherited disorders of tetrahydrobiopterin (BH4) metabolism. While present in very low concentrations in healthy individuals, its urinary excretion is significantly elevated in patients with a deficiency of pterin-4a-carbinolamine dehydratase (PCD), an enzyme essential for BH4 regeneration. This guide provides a comprehensive overview of this compound, including its metabolic origins, clinical significance, and detailed methodologies for its detection and quantification. The information presented is intended to support researchers, clinicians, and drug development professionals in understanding and targeting pathways related to BH4 deficiencies.

Introduction

Pteridines are a class of heterocyclic compounds that play crucial roles in a variety of biological processes. A prominent member of this family is tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), as well as nitric oxide synthase (NOS). Deficiencies in the biosynthesis or regeneration of BH4 can lead to severe neurological and metabolic disorders, most notably hyperphenylalaninemia (HPA).

This compound (7-biopterin) has emerged as a key diagnostic marker for a specific form of HPA caused by the deficiency of pterin-4a-carbinolamine dehydratase (PCD). Under normal physiological conditions, this compound is found in trace amounts in human urine and liver.[1] However, in individuals with PCD deficiency, a significant increase in urinary this compound is observed, making it a reliable indicator of this metabolic defect.[2][3]

Metabolic Pathway of this compound Formation

The metabolic origin of this compound is intrinsically linked to the biosynthesis and regeneration of tetrahydrobiopterin (BH4). The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic reactions.[4][5]

The key enzymes in the de novo BH4 synthesis pathway are:

-

GTP cyclohydrolase I (GTPCH)

-

6-pyruvoyltetrahydropterin synthase (PTPS)

-

Sepiapterin reductase (SR)

During the enzymatic hydroxylation of aromatic amino acids, BH4 is oxidized to pterin-4a-carbinolamine. Pterin-4a-carbinolamine dehydratase (PCD) is responsible for the dehydration of this intermediate to quinonoid dihydrobiopterin (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR).

In the case of PCD deficiency, the enzymatic dehydration of pterin-4a-carbinolamine is impaired. This leads to the non-enzymatic rearrangement of the 6-substituted pterin intermediate to the more stable 7-substituted isomer, this compound.

Quantitative Data on Pterin Levels

The analysis of pterin profiles in biological fluids is essential for the diagnosis of disorders related to BH4 metabolism. While specific quantitative data for this compound is often presented as part of a larger panel of pterins, its elevation is a hallmark of PCD deficiency. A recent study using LC-MS/MS analyzed nine pterin derivatives, including primapterin, in patients with various forms of hyperphenylalaninemia (HPA). Although mean values for primapterin were not explicitly detailed, the study highlighted significant alterations in the pterin profiles of HPA patients compared to healthy controls.

| Pterin | Sample Matrix | Patient Group | Mean Concentration (µg/L) | Control Group Mean Concentration (µg/L) |

| Isoxanthopterin | Serum | BH4-sensitive PKU | 2.8 | 0.62 |

| Classical PKU | 2.12 | 0.62 | ||

| Mild HPA | 1.43 | 0.62 | ||

| Biopterin | Serum | BH4-sensitive PKU | 1.31 | 0.24 |

| Classical PKU | 0.62 | 0.24 | ||

| Mild HPA | 0.39 | 0.24 | ||

| 7,8-Dihydrobiopterin | Serum | BH4-sensitive PKU | 7.81 | 0.99 |

| Classical PKU | 3.66 | 0.99 | ||

| Mild HPA | 1.81 | 0.99 | ||

| Xanthopterin | Dried Blood Spot | BH4-sensitive PKU | 2.98 | 1.33 |

| Classical PKU | 2.66 | 1.33 | ||

| Mild HPA | 2.04 | 1.33 | ||

| Xanthopterin | Urine | BH4-sensitive PKU | 1.16 | 0.17 |

| Classical PKU | 0.67 | 0.17 | ||

| Mild HPA | 0.39 | 0.17 |

Table 1: Pterin levels in different HPA subtypes and control groups. Data extracted from a 2024 study by Yilmaz et al. Note: Specific values for this compound were not individually reported in this summary table.

Experimental Protocols

The accurate quantification of this compound and other pterins in biological samples requires sensitive and specific analytical methods. Due to their low concentrations and susceptibility to degradation, careful sample handling and sophisticated detection techniques are necessary.

Sample Collection and Handling

-

Urine: A 2 mL random urine sample should be collected in a container with 20 mg of ascorbic acid to prevent degradation.

-

Light Protection: Samples must be protected from light by wrapping the collection container in aluminum foil immediately after collection.

-

Storage: Samples should be sent to the laboratory immediately and frozen at -20°C or lower until analysis.

Analytical Method: LC-MS/MS for Urinary Pterin Profiling

The following protocol is based on a validated method for the determination of six pterins, including 7-biopterin (this compound), in human urine by LC-MS/MS.

4.2.1. Sample Preparation

-

Oxidation: To a urine sample, add a solution of MnO₂ for oxidation. This step converts reduced pterins to their oxidized, more stable forms for consistent measurement.

-

Filtration: Filter the oxidized sample to remove the MnO₂ and any particulate matter.

-

Dilution: Dilute the filtered sample with the mobile phase to bring the analyte concentrations within the linear range of the instrument.

4.2.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A LUNA amino column is suitable for the separation of pterin isomers.

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile with 0.1% formic acid and 0.1% formic acid with 10 mM ammonium formate.

-

Flow Rate: A typical flow rate is 400 µl/min.

-

Injection Volume: 10 µl.

4.2.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode: Negative or positive ionization mode can be used, depending on the specific pterin.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each pterin.

Conclusion

This compound is a specific and reliable endogenous metabolite for the diagnosis of pterin-4a-carbinolamine dehydratase deficiency, a rare inborn error of tetrahydrobiopterin metabolism. Its formation is a direct consequence of the impaired regeneration of BH4. The accurate quantification of this compound, as part of a comprehensive urinary pterin profile, is crucial for the differential diagnosis of hyperphenylalaninemia. The detailed experimental protocols and understanding of the metabolic pathways provided in this guide are intended to facilitate further research into BH4-related disorders and the development of novel therapeutic strategies.

References

- 1. Primapterin, anapterin, and 6-oxo-primapterin, three new 7-substituted pterins identified in a patient with hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyperphenylalaninemia with high levels of 7-biopterin is associated with mutations in the PCBD gene encoding the bifunctional protein pterin-4a-carbinolamine dehydratase and transcriptional coactivator (DCoH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of the tetrahydrobiopterin synthesis pathway in the oleaginous fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to Primapterinuria and its Markers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Primapterinuria

Primapterinuria, also known as pterin-4a-carbinolamine dehydratase (PCD) deficiency, is a rare, autosomal recessive genetic disorder that affects the metabolism of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several enzymatic reactions, including the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[3][4] This disorder is characterized by the urinary excretion of 7-substituted pterins, most notably primapterin (7-biopterin).[5]

Initially, primapterinuria may be identified during newborn screening programs due to variably elevated levels of phenylalanine in the blood, a condition known as hyperphenylalaninemia. This can lead to a potential misdiagnosis of other more severe forms of BH4 deficiencies or classic phenylketonuria (PKU). However, a key distinguishing feature of primapterinuria is that the hyperphenylalaninemia is often transient and resolves over time, and patients typically do not require long-term dietary phenylalanine restriction or neurotransmitter precursor supplementation. The condition is generally considered benign.

The underlying cause of primapterinuria is mutations in the PCBD1 gene, which encodes the enzyme pterin-4a-carbinolamine dehydratase. This enzyme is crucial for the regeneration of BH4 from its oxidized form.

Biochemical Markers of Primapterinuria

The diagnosis and differentiation of primapterinuria from other disorders of pterin metabolism rely on the analysis of specific biochemical markers in urine and blood.

| Marker | Sample Type | Typical Findings in Primapterinuria |

| Primapterin (7-Biopterin) | Urine | Persistently elevated levels. |

| Phenylalanine (Phe) | Plasma/Blood | Initially variably elevated, often normalizing over time. |

| Neopterin | Urine | Initially elevated. |

| Biopterin (6-Biopterin) | Urine | Initially decreased. |

| Neopterin to Biopterin Ratio | Urine | Initially high. |

| Tetrahydrobiopterin (BH4) | - | Subnormal levels are a persistent abnormality. |

Signaling Pathways and Experimental Workflows

Tetrahydrobiopterin (BH4) Regeneration Pathway and the Defect in Primapterinuria

The following diagram illustrates the BH4 regeneration pathway and highlights the enzymatic step affected in primapterinuria.

References

- 1. IEMbase [iembase.com]

- 2. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disorders of Tetrahydrobiopterin Metabolism and their Treatment: Ingenta Connect [ingentaconnect.com]

- 4. Disorders of tetrahydrobiopterin metabolism and their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

Methodological & Application

Application Note: Quantification of L-Primapterin in Human Urine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

L-Primapterin (L-erythro-7-isobiopterin) is a pteridine derivative found in human urine.[1] Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes. The levels of pteridines, including this compound, in bodily fluids can serve as important biomarkers for monitoring immune system activation and for studying certain metabolic disorders.[2][3] For instance, elevated levels of certain pteridines have been observed in patients with cancer and inflammatory diseases.[2][3] Accurate and reliable quantification of this compound in urine is therefore a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed protocols for the measurement of this compound in urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection, and a general protocol for Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound in urine. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used method for pteridine analysis due to its high sensitivity and specificity. Pteridines are naturally fluorescent, which allows for their detection at low concentrations.

-

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection: CE offers excellent separation efficiency and requires minimal sample volume. When coupled with a highly sensitive LIF detector, it can detect minute amounts of pteridines.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method suitable for screening a large number of samples. While a specific commercial ELISA kit for this compound may not be readily available, a competitive ELISA format can be developed.

Data Presentation

The following table summarizes the quantitative data for pteridine analysis from various studies. It is important to note that specific reference ranges for this compound are not well-established and can vary between populations and analytical methods. The data for related pteridines are provided for reference.

| Parameter | HPLC-Fluorescence | Capillary Electrophoresis-LIF | Reference |

| Limit of Detection (LOD) | 0.041 - 2.9 ng/mL (for various pterins) | < 1 x 10⁻¹⁰ M (for various pterins) | |

| Limit of Quantification (LOQ) | Not consistently reported | 0.3 µM (for various pterins) | |

| Linearity (R²) | > 0.997 | ≥ 0.996 | |

| Reference Ranges in Healthy Adults | This compound is present in very low concentrations in every human urine. Specific ranges are not well-defined. For other pteridines like Neopterin and Biopterin, age-related normal values have been described. | This compound is present in very low concentrations. | |

| Pathological Concentrations | Substantial amounts of primapterin were excreted in a patient with mild hyperphenylalaninemia. Elevated levels of other pteridines are seen in cancer patients. | Elevated levels of neopterin, pterin, xanthopterin, and pterin-6-carboxylic acid were found in urine from cancer patients. |

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical for accurate pteridine measurement as they are sensitive to light and oxidation.

-

Urine Collection: Collect a mid-stream urine sample in a sterile container. For 24-hour collections, keep the collection vessel refrigerated.

-

Stabilization: Pteridines in their reduced forms are unstable. To prevent oxidation, samples should be protected from light by wrapping the container in aluminum foil. Some protocols recommend the addition of a stabilizing agent like ascorbic acid.

-

Storage: Samples should be centrifuged to remove particulate matter and the supernatant stored at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

-

Oxidation (Optional but Recommended for Total Pteridine Measurement): To quantify the total amount of a specific pteridine (both reduced and oxidized forms), an oxidation step is often employed. This is typically done by adding an oxidizing agent (e.g., manganese dioxide or iodine) to the urine sample, which converts all pteridine derivatives into their stable, oxidized, and fluorescent forms.

Protocol 1: HPLC with Fluorescence Detection

This protocol is a general guideline for the analysis of pteridines in urine.

Materials and Reagents:

-

HPLC system with a fluorescence detector

-

Reversed-phase C8 or C18 column (e.g., LiChrospher C8)

-

Mobile Phase: Methanol and a phosphate or Tris-HCl buffer

-

This compound standard

-

Oxidizing agent (e.g., Manganese Dioxide)

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add a small amount of manganese dioxide and vortex for 30 seconds to oxidize the pteridines.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: LiChrospher C8 RP column.

-

Mobile Phase: Isocratic elution with a mixture of methanol and 10 mM phosphoric buffer (pH 7) (e.g., 5:95 v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of ~350-370 nm and an emission wavelength of ~440-460 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of this compound standard.

-

Quantify this compound in the urine samples by comparing their peak areas to the standard curve.

-

Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.

-

Protocol 2: Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) Detection

Materials and Reagents:

-

Capillary Electrophoresis system with a LIF detector

-

Fused-silica capillary (e.g., 50 µm i.d., 60 cm length)

-

Run Buffer: 0.1 M Tris-0.1 M borate-2 mM EDTA buffer (pH 8.75).

-

This compound standard

-

Oxidizing agent (e.g., Manganese Dioxide)

Procedure:

-

Sample Preparation:

-

Prepare the urine sample as described in the HPLC protocol (oxidation and filtration).

-

-

Electrophoresis Conditions:

-

Capillary: 60-cm fused-silica capillary (50-micron i.d., 35-cm effective length).

-

Run Buffer: 0.1 M Tris-0.1 M borate-2 mM EDTA buffer (pH 8.75).

-

Separation Voltage: Apply a high voltage (e.g., 20-30 kV).

-

Injection: Hydrodynamic or electrokinetic injection.

-

LIF Detection: Use an appropriate laser for excitation (e.g., He-Cd laser at 325 nm) and a suitable emission filter.

-

-

Data Analysis:

-

Generate a standard curve with this compound standard.

-

Determine the concentration of this compound in the samples based on the peak migration time and area.

-

Normalize the results to urinary creatinine concentration.

-

Protocol 3: Competitive ELISA (General Protocol)

This is a general protocol that would require the development of a specific antibody for this compound and optimization.

Principle:

In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the urine sample for binding to a limited amount of anti-L-Primapterin antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials and Reagents:

-

Microplate pre-coated with anti-L-Primapterin antibody

-

This compound standard

-

HRP-conjugated this compound

-

Wash Buffer (e.g., PBS with Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., dilute sulfuric acid)

-

Microplate reader

Procedure:

-

Standard and Sample Addition:

-

Add this compound standards and urine samples to the wells of the microplate.

-

-

Competitive Reaction:

-

Add a fixed amount of HRP-conjugated this compound to each well.

-

Incubate to allow competition for antibody binding.

-

-

Washing:

-

Wash the plate several times with Wash Buffer to remove unbound reagents.

-

-

Substrate Addition:

-

Add the substrate solution to each well and incubate to allow color development.

-

-

Stopping the Reaction:

-

Add the Stop Solution to terminate the reaction.

-

-

Data Acquisition:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the urine samples from the standard curve.

-

Visualizations

Pteridine Biosynthesis Pathway

The following diagram illustrates the general de novo biosynthesis pathway of pteridines, starting from Guanosine Triphosphate (GTP). This compound is an isomer of biopterin. The exact metabolic origin of this compound is still under investigation, but it is understood to be derived from this core pathway.

Caption: General overview of the de novo pteridine biosynthesis pathway.

Experimental Workflow for this compound Measurement in Urine

The following diagram outlines the general workflow for the quantification of this compound in urine samples using chromatographic methods.

Caption: Experimental workflow for urinary this compound analysis.

References

- 1. Primapterin, anapterin, and 6-oxo-primapterin, three new 7-substituted pterins identified in a patient with hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ultrasensitive Detection of L-Primapterin in Human Urine using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of L-Primapterin (also known as 7-Biopterin) in human urine samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a crucial biomarker for the differential diagnosis of hyperphenylalaninemia, particularly in identifying defects in tetrahydrobiopterin (BH4) metabolism, such as pterin-4a-carbinolamine dehydratase (PCD) deficiency.[1][2] The protocol provided herein offers a comprehensive workflow from sample preparation to data acquisition, ensuring high selectivity and accuracy for clinical research applications.

Introduction

Pteridines are a class of heterocyclic compounds that play vital roles as cofactors in numerous enzymatic reactions. This compound is the 7-isomer of L-biopterin and is not typically present in significant amounts in healthy individuals.[1] However, in certain inborn errors of metabolism, specifically those affecting the recycling of tetrahydrobiopterin, elevated levels of this compound are observed in bodily fluids.[1][2]

Deficiency of the enzyme pterin-4a-carbinolamine dehydratase (PCD), encoded by the PCBD1 gene, disrupts the regeneration of BH4 from its oxidized form. This leads to the non-enzymatic conversion of 4a-hydroxy-tetrahydropterin to the more stable this compound, making its detection and quantification a key diagnostic indicator for this specific metabolic disorder. Accurate measurement of this compound is therefore essential for researchers and clinicians investigating disorders of pterin metabolism. This HPLC-MS/MS method provides the necessary sensitivity and specificity for reliable quantification.

Experimental Protocols

Sample Preparation

A simple and effective "dilute-and-shoot" method with an initial oxidation step is employed for the preparation of urine samples. This procedure ensures the conversion of unstable reduced pteridines to their oxidized, more stable forms for accurate quantification.

-

Sample Collection: Collect mid-stream urine samples in sterile containers. For long-term storage, samples should be kept at -80°C.

-

Oxidation: To a 1.5 mL microcentrifuge tube, add 100 µL of urine. Add 10 µL of a freshly prepared manganese dioxide (MnO₂) suspension (1 mg/mL in water).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete oxidation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the MnO₂ particles.

-

Dilution: Carefully collect the supernatant and dilute it 1:10 with the initial mobile phase (e.g., water with 0.1% formic acid).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Internal Standard: If available, a stable isotope-labeled internal standard for this compound should be added prior to sample processing to account for matrix effects and procedural losses.

HPLC-MS/MS Analysis

The separation and detection of this compound are achieved using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC-MS/MS Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-8 min: 95-2% B; 8-10 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | AB Sciex QTRAP 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 238.1 |

| Product Ions (Q3) | m/z 194.1 (Quantifier), m/z 166.1 (Qualifier) |

| Collision Energy | Optimized for the specific instrument, typically 20-30 eV |

| Dwell Time | 100 ms |

Data Presentation

The following table summarizes representative quantitative data for urinary this compound levels in healthy controls and patients with hyperphenylalaninemia (HPA).

Table 2: Urinary this compound Concentrations

| Patient Group | This compound (µg/L) | Reference |

| Healthy Controls | < 1 | |

| Mild HPA | 0.39 (mean) | |

| Classical PKU | 0.67 (mean) | |

| BH4-responsive PKU | 1.16 (mean) |

Note: Concentrations can vary based on the specific type of HPA and individual patient metabolism.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in urine samples.

References

Application Notes and Protocols for the Analytical Quantification of Pterin Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of pterin isomers, with a primary focus on neopterin and biopterin. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction to Pterin Isomers and their Significance

Pterins are a class of heterocyclic compounds derived from the pteridine ring system. In biological systems, pterins, such as neopterin and biopterin, play crucial roles as cofactors and biomarkers. Tetrahydrobiopterin (BH4), the reduced form of biopterin, is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin, as well as for nitric oxide synthases (NOS).[1][2] Neopterin is a marker of cellular immune system activation and is often elevated in inflammatory diseases, infections, and certain cancers.[3] The accurate quantification of these isomers is critical for diagnosing and monitoring various pathological conditions, including inborn errors of metabolism like phenylketonuria (PKU).[4][5]

Analytical Methods for Pterin Isomer Quantification

The two predominant analytical techniques for the quantification of pterin isomers in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

HPLC with Fluorescence Detection (HPLC-FD): This is a widely used and sensitive method for pterin analysis. Since reduced pterins like tetrahydrobiopterin are not naturally fluorescent, an oxidation step is required to convert them into their highly fluorescent oxidized forms (e.g., biopterin). This can be achieved through chemical oxidation using agents like iodine or manganese dioxide (MnO₂).

-

LC-MS/MS: This technique offers high sensitivity and specificity, allowing for the direct measurement of multiple pterin isomers in a single run. It can differentiate between structurally similar isomers and is particularly useful for complex biological samples. Stable isotope-labeled internal standards are often employed to ensure high accuracy and precision.

Experimental Protocols

Protocol 1: Quantification of Neopterin and Biopterin in Urine by HPLC with Fluorescence Detection

This protocol is adapted from methodologies employing an oxidation step to convert reduced pterins to their fluorescent forms.

1. Sample Preparation (Oxidation)

-

To 1 mL of urine sample in an amber vial, add 400 µL of an oxidizing solution (e.g., acidic iodine or MnO₂ suspension).

-

Add 100 µL of 2 M NaOH to adjust the pH.

-

Incubate the mixture in the dark at 4°C for 30 minutes.

-

Following incubation, dilute the sample with an appropriate sample buffer before injection.

-

Filter the sample through a 0.22 µm syringe filter.

2. HPLC-FD Conditions

-

Column: LiChrospher C8 RP column or similar.

-

Mobile Phase: Isocratic elution with a mixture of methanol and a phosphate buffer (e.g., 10 mM, pH 7). A common starting condition is 5% methanol.

-

Flow Rate: 0.5 mL/min.

-

Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

-

Injection Volume: 20-50 µL.

3. Quantification

-

Prepare a calibration curve using certified standards of neopterin and biopterin.

-

Quantify the pterin concentrations in the samples by interpolating their peak areas against the calibration curve.

Protocol 2: Quantification of Multiple Pterin Isomers in Urine by LC-MS/MS

This protocol is based on a "dilute-and-shoot" method, which is advantageous for high-throughput analysis.

1. Sample Preparation

-

For the analysis of total pterins (oxidized and reduced forms), an oxidation step with MnO₂ is performed.

-

The oxidized sample is then filtered.

-

The filtered sample is directly diluted in the initial mobile phase.

-

For the analysis of the native redox state, samples should be collected in tubes containing stabilizers like dithiothreitol (DTT) and ascorbic acid and stored frozen. The analysis is performed after centrifugation and filtration.

2. LC-MS/MS Conditions

-

Column: LUNA amino column (2 x 150 mm, 3 µm) or similar.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile with 0.1% formic acid and 0.1% formic acid with 10 mM ammonium formate (e.g., 85:15 v/v).

-

Flow Rate: 400 µL/min.

-

Detection: Tandem mass spectrometer operating in positive ion-electrospray mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for each pterin isomer must be determined and optimized.

3. Quantification

-

Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.

-

Generate calibration curves for each pterin isomer and quantify the analytes in the samples.

Quantitative Data Summary